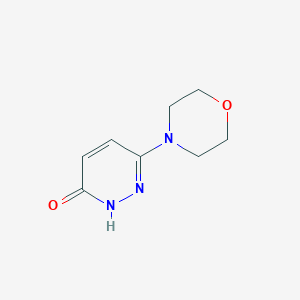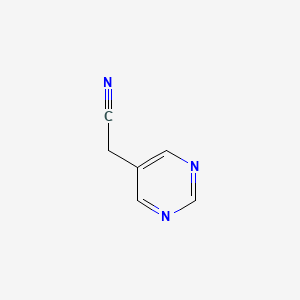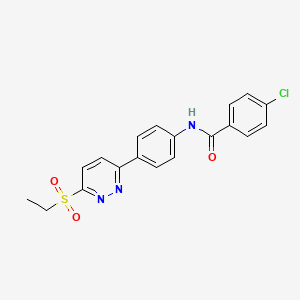![molecular formula C13H13N5O2 B2647084 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine CAS No. 2034583-44-1](/img/structure/B2647084.png)
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a pyrrolidine ring through a carbonyl group, with a pyrazin-2-yloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of an amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.
Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be introduced through nucleophilic substitution reactions. For example, pyrazine can be reacted with an appropriate leaving group (such as a halide) to form the pyrazin-2-yloxy intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyrimidine rings through a carbonyl group. This can be achieved using coupling reagents such as carbodiimides or through direct condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound can be used as a tool in chemical biology to study the interactions between small molecules and biological targets.
Industrial Applications:
作用機序
The mechanism of action of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazolo ring fused to a pyrimidine ring, known for its potential as a CDK2 inhibitor.
Pyrrolo[2,3-d]pyrimidine: Another similar compound with a pyrrolo ring fused to a pyrimidine ring, used in the development of kinase inhibitors.
Uniqueness
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties. Its pyrazin-2-yloxy substituent and pyrrolidine-pyrimidine linkage differentiate it from other similar compounds, potentially offering unique advantages in medicinal chemistry and other applications.
特性
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(12-16-3-1-4-17-12)18-7-2-10(9-18)20-11-8-14-5-6-15-11/h1,3-6,8,10H,2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAPVJRHBOIBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2647001.png)

![2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2647003.png)
![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2647009.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)


![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B2647024.png)
